2-Amino-4,6-difluorobenzaldehyde CAS number
2-Amino-4,6-difluorobenzaldehyde CAS number
An In-depth Technical Guide to 2-Amino-4,6-difluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4,6-difluorobenzaldehyde, a fluorinated aromatic building block of significant interest to the pharmaceutical and material science sectors. The strategic incorporation of fluorine atoms onto the aminobenzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability and binding affinity. This document details the compound's core properties, including its definitive CAS number, provides insights into its synthesis and characterization, discusses its applications in drug development, and outlines essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug discovery who require a detailed understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The field of medicinal chemistry is in constant pursuit of molecular scaffolds that can address the complex challenges of drug efficacy, selectivity, and pharmacokinetics. 2-Amino-4,6-difluorobenzaldehyde emerges as a key player in this context. The aminobenzaldehyde framework is a versatile precursor for the synthesis of a wide array of heterocyclic systems and other complex molecular architectures.
The true value of this compound, however, lies in its fluorine substitution. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their properties.[1][2] It can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, affecting a molecule's ionization state and its ability to interact with biological targets.
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.[3]
-
Increase Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes, improving its bioavailability.
Therefore, 2-Amino-4,6-difluorobenzaldehyde is not merely a chemical intermediate but a strategically designed building block for creating next-generation therapeutics with optimized properties.
Core Properties and Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 2-Amino-4,6-difluorobenzaldehyde, which serves as its definitive identifier.
Caption: Chemical Structure of 2-Amino-4,6-difluorobenzaldehyde.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 1260790-53-1 | [4] |
| Molecular Formula | C₇H₅F₂NO | [4] |
| Molecular Weight | 157.12 g/mol | [4] |
| IUPAC Name | 2-Amino-4,6-difluorobenzaldehyde | |
| Purity (Typical) | ≥98% | [4] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes to substituted benzaldehydes exist, the synthesis of 2-Amino-4,6-difluorobenzaldehyde often requires careful control of regioselectivity due to the directing effects of the substituents. A plausible and effective approach involves a directed ortho-metalation (DoM) strategy.
Causality of Experimental Choices:
-
Starting Material: 3,5-difluoroaniline is a logical starting point. The amino group is a powerful ortho-directing group for metalation.
-
Protecting Group: The amino group is first protected (e.g., as a pivaloyl or Boc amide) to prevent side reactions and to enhance its directing ability.
-
Metalation Agent: A strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) is used to deprotonate the aromatic ring specifically at the position ortho to the directing amide group. The choice of base and temperature (-78 °C) is critical to prevent undesired side reactions.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is an effective and widely used electrophile to introduce the aldehyde (formyl) group onto the lithiated aromatic intermediate.
-
Deprotection: The final step involves the acidic or basic hydrolysis of the protecting group to reveal the free amino group and yield the target compound.
Caption: Plausible Synthetic Workflow via Directed Ortho-Metalation.
Step-by-Step Synthetic Protocol (Illustrative)
-
Protection: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a base such as triethylamine (1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Metalation: Cool the solution of the protected aniline to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1-2 hours.
-
Formylation: Add N,N-Dimethylformamide (DMF, 1.5 eq) dropwise to the lithiated intermediate at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected aldehyde in a solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature. Monitor the reaction by TLC.
-
Purification: Upon completion, neutralize the reaction mixture and extract the product. Purify the crude material using column chromatography on silica gel to obtain pure 2-Amino-4,6-difluorobenzaldehyde.
Applications in Drug Discovery and Materials Science
2-Amino-4,6-difluorobenzaldehyde is a versatile building block for synthesizing a variety of heterocyclic compounds that are prevalent in medicinal chemistry. Its primary application lies in its use as a precursor to kinase inhibitors, antivirals, and other targeted therapies.[5]
-
Kinase Inhibitors: The aminobenzaldehyde can be used in condensation reactions with various nucleophiles to construct scaffolds like quinolines, quinazolines, and benzimidazoles, which are core structures in many FDA-approved kinase inhibitors. The difluoro substitution pattern can enhance binding to the ATP pocket of kinases.
-
Antiviral Agents: The difluorobenzyl moiety is a feature in several modern antiviral drugs. For instance, the HIV integrase inhibitor Cabotegravir contains a difluorobenzyl group, highlighting the utility of this substitution pattern in achieving high potency.[2]
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and fungicides.[6]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the handling precautions for similar difluorobenzaldehydes provide a reliable guide.
Table 2: General Safety and Handling Protocols
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which may cause irritation.[7][8] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[8][9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][8] | To maintain chemical integrity and prevent hazardous reactions. Some related compounds are stored under an inert atmosphere (nitrogen).[7][8] |
| First Aid (In case of exposure) | Skin: Wash off immediately with plenty of soap and water.[7] Eyes: Rinse cautiously with water for several minutes.[7] Inhalation: Move person to fresh air.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9] | To mitigate potential harm from accidental exposure. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |
Conclusion
2-Amino-4,6-difluorobenzaldehyde (CAS No. 1260790-53-1) is a high-value chemical intermediate whose utility is firmly grounded in the principles of modern medicinal chemistry. Its unique combination of a reactive aminobenzaldehyde core with the property-enhancing effects of fluorine substitution makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available from: [Link]
-
CP Lab Safety. 2-Amino-4, 6-difluorobenzaldehyde, min 98%, 100 mg. Available from: [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Available from: [Link]
-
PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. Available from: [Link]
-
PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. Available from: [Link]
-
Scientific Laboratory Supplies Ltd. 2,6-Difluorobenzaldehyde, 98% | 265152-5G | SIGMA-ALDRICH. Available from: [Link]
-
PubChem - NIH. 2-Amino-3,4-difluorobenzaldehyde | C7H5F2NO | CID 104729217. Available from: [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
-
ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available from: [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
-
IndiaMART. Fluoro Benzaldehyde - 459-57-4 Latest Price, Manufacturers & Suppliers. Available from: [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. fishersci.fi [fishersci.fi]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdhfinechemical.com [cdhfinechemical.com]
